molecular formula C12H20N2O2S B1461311 N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide CAS No. 1153077-35-0

N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide

Cat. No.: B1461311
CAS No.: 1153077-35-0
M. Wt: 256.37 g/mol
InChI Key: NJUSVIUNIXKBPK-UHFFFAOYSA-N
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Description

N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide is an organic compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-[1-(methylamino)ethyl]phenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-9-17(15,16)14-12-8-6-5-7-11(12)10(2)13-3/h5-8,10,13-14H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUSVIUNIXKBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC=C1C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide typically involves the reaction of 2-(1-(methylamino)ethyl)phenylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions: N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison: N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Biological Activity

N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide, often referred to as a sulfonamide compound, has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 239.32 g/mol
  • Functional Groups : Sulfonamide group, amine group, and a phenyl ring.

The sulfonamide moiety is critical for its biological activity, particularly in inhibiting various enzymes and interacting with biological targets.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes involved in cellular processes:

  • Farnesyltransferase Inhibition : Research indicates that derivatives of sulfonamide compounds exhibit potent inhibition of human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways. In vitro studies have shown IC50 values as low as 25 nM for some derivatives, suggesting significant potency against hFTase .
  • JAK1 Selectivity : Other studies have noted that modifications of sulfonamide compounds can lead to enhanced selectivity for Janus kinase 1 (JAK1), with reported IC50 values around 3 nM. This selectivity is essential for reducing off-target effects in therapeutic applications .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its action on farnesyltransferase. This inhibition disrupts critical signaling pathways necessary for tumor growth and survival.
  • Anti-inflammatory Effects : The sulfonamide class is known for its anti-inflammatory properties, which may be attributed to their ability to inhibit cytokine signaling pathways.

Case Study 1: Farnesyltransferase Inhibitors

A study focusing on various sulfonamide derivatives demonstrated that certain modifications could enhance potency and selectivity against hFTase. The most potent compound exhibited an IC50 value of 25 nM, significantly impacting H-Ras processing, which is vital in cancer biology .

CompoundhFTase IC50 (nM)Selectivity over GGTase-I
1a56 ± 297-fold
1f25 ± 20Up to 333-fold

Case Study 2: JAK Inhibition

In another study examining JAK inhibitors, a derivative of the sulfonamide class was found to have an IC50 value of 9 nM against JAK1 with a selectivity ratio exceeding 24-fold compared to JAK2. This finding highlights the potential for using these compounds in treating conditions like autoimmune diseases where JAK inhibition is beneficial .

CompoundJAK1 IC50 (nM)JAK2 Selectivity
19924-fold

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide
Reactant of Route 2
N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide

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